molecular formula C15H14INO B7479362 N-(2-iodophenyl)-3,5-dimethylbenzamide

N-(2-iodophenyl)-3,5-dimethylbenzamide

Cat. No.: B7479362
M. Wt: 351.18 g/mol
InChI Key: YQUFQURDYQMXOY-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3,5-dimethylbenzamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3,5-dimethylbenzamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the reaction of 2-iodoaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-iodophenyl)-3,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the benzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)-4-methylbenzenesulfonamide
  • 2-iodo-N-(propa-1,2-dien-1-yl)anilines
  • 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Uniqueness

N-(2-iodophenyl)-3,5-dimethylbenzamide is unique due to the presence of both iodine and dimethyl groups, which confer distinct chemical properties. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the dimethyl groups provide steric hindrance, influencing the compound’s overall stability and reactivity .

Properties

IUPAC Name

N-(2-iodophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFQURDYQMXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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